molecular formula C10H10N2O2 B13770939 2,3-Quinoxalinedimethanol CAS No. 7065-97-6

2,3-Quinoxalinedimethanol

Cat. No.: B13770939
CAS No.: 7065-97-6
M. Wt: 190.20 g/mol
InChI Key: CXWKUERQWZYVDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Quinoxalinedimethanol is a chemical compound with the molecular formula C10H10N2O2. It is a derivative of quinoxaline, a bicyclic compound consisting of a benzene ring fused with a pyrazine ring. This compound is known for its antibacterial properties and has been studied for various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Quinoxalinedimethanol typically involves the reaction of 1,2-phenylenediamine with glyoxal. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like acetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2,3-Quinoxalinedimethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoxaline derivatives, which have applications in different fields such as pharmaceuticals and materials science .

Scientific Research Applications

2,3-Quinoxalinedimethanol has been extensively studied for its applications in:

Mechanism of Action

The antibacterial activity of 2,3-Quinoxalinedimethanol is primarily due to its ability to interfere with bacterial DNA synthesis. It targets bacterial enzymes involved in DNA replication, leading to the inhibition of bacterial growth and proliferation. The compound’s mechanism of action involves the generation of reactive oxygen species (ROS), which cause oxidative damage to bacterial cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Quinoxalinedimethanol is unique due to its dual hydroxyl groups, which provide additional sites for chemical modification. This allows for the synthesis of a wide range of derivatives with potentially improved properties and applications .

Properties

CAS No.

7065-97-6

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

[3-(hydroxymethyl)quinoxalin-2-yl]methanol

InChI

InChI=1S/C10H10N2O2/c13-5-9-10(6-14)12-8-4-2-1-3-7(8)11-9/h1-4,13-14H,5-6H2

InChI Key

CXWKUERQWZYVDY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=N2)CO)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.